(S,R,S)-AHPC-CO-PEG3-propargyl is a synthetic compound that serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its unique structural features, which include a propargyl functional group and a polyethylene glycol (PEG) linker. These features enhance its solubility and facilitate conjugation to target proteins, making it an effective tool in chemical biology and therapeutic applications . The molecular formula of (S,R,S)-AHPC-CO-PEG3-propargyl contributes to its utility in various biochemical contexts, particularly in targeted protein degradation.
The primary chemical reaction associated with (S,R,S)-AHPC-CO-PEG3-propargyl is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient conjugation of the compound to various biomolecules, enabling targeted degradation of proteins through PROTAC technology. The presence of the alkyne group in this compound facilitates this reaction, making it versatile for various applications in chemical biology .
The biological activity of (S,R,S)-AHPC-CO-PEG3-propargyl is primarily linked to its role as an E3 ligase ligand. By recruiting E3 ubiquitin ligases, this compound facilitates the ubiquitination and subsequent degradation of target proteins within cells. This mechanism is particularly valuable in therapeutic contexts such as oncology, where the degradation of specific oncoproteins can lead to reduced tumor growth and improved treatment outcomes .
The synthesis of (S,R,S)-AHPC-CO-PEG3-propargyl typically involves several key steps:
These methods ensure that the final product retains the necessary functional groups for biological activity and solubility .
(S,R,S)-AHPC-CO-PEG3-propargyl has several applications in biochemical research and drug development:
Interaction studies involving (S,R,S)-AHPC-CO-PEG3-propargyl focus on its ability to bind E3 ubiquitin ligases and target proteins. These studies typically employ techniques such as:
Such studies help elucidate the compound's mechanism of action and its potential therapeutic applications .
Several compounds share structural or functional similarities with (S,R,S)-AHPC-CO-PEG3-propargyl. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S,R,S)-AHPC-C4-NH2 hydrochloride | Contains a VHL ligand | Used in PROTAC technology targeting different substrates |
| (S,R,S)-AHPC-acetamido-O-PEG1-propargyl | Acetamido group instead of propargyl | Potentially alters binding characteristics |
| (S,R,S)-AHPC-amido-C5-acid | Amido linkage with PEG | Designed for specific E3 ligase recruitment |
| (S,R,S)-AHPC-C6-PEG3-butyl azide | Contains a butyl azide | Enables targeted protein degradation |
These compounds highlight the versatility of (S,R,S)-AHPC derivatives in developing targeted therapies through modifications that affect their biological activity and specificity . The unique combination of structural features in (S,R,S)-AHPC-CO-PEG3-propargyl differentiates it from these similar compounds, particularly in its application within PROTAC technology.
The (S,R,S)-AHPC component represents a sophisticated molecular scaffold specifically engineered for high-affinity binding to the von Hippel-Lindau E3 ubiquitin ligase . This compound, systematically known as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, exhibits a molecular weight of approximately 430.56 grams per mole with the molecular formula C22H30N4O3S [2] [3]. The stereochemical configuration (S,R,S) is absolutely critical for biological activity, as this specific arrangement ensures optimal complementarity with the VHL substrate recognition pocket [4] [5].
The structural architecture of (S,R,S)-AHPC centers around a pyrrolidine-2-carboxamide core that serves as the primary recognition motif for VHL binding [6]. The pyrrolidine ring adopts a specific conformation that positions key functional groups for optimal interaction with the target protein binding site [7]. The 4-hydroxy substituent on the pyrrolidine ring contributes significantly to hydrogen bonding networks within the VHL binding pocket, while the carboxamide functionality provides additional hydrogen bond donor and acceptor capabilities essential for high-affinity binding [4].
The thiazole-containing benzyl group represents a crucial hydrophobic recognition element that enhances both binding affinity and selectivity [8]. The 4-methylthiazol-5-yl moiety engages in π-π stacking interactions and hydrophobic contacts within the VHL substrate recognition domain [9] [10]. This aromatic system provides shape complementarity that distinguishes VHL from other E3 ligases, contributing to the compound's exceptional selectivity profile [4].
Crystallographic studies have revealed that VHL forms a quaternary complex with elongin B, elongin C, and cullin 2, creating a tripod-shaped structure with elongin C positioned centrally [7]. The (S,R,S)-AHPC binding site is located within the substrate recognition domain of VHL, where the compound occupies a well-defined pocket that normally accommodates hydroxylated hypoxia-inducible factor alpha subunits [8] [6]. The binding interaction involves multiple contact points, including hydrogen bonds between the pyrrolidine hydroxyl group and backbone carbonyl oxygens, as well as extensive van der Waals contacts between the thiazole system and hydrophobic residues lining the binding cavity [9].
| Property | Value | Description |
|---|---|---|
| Chemical Name | (S,R,S)-AHPC-CO-PEG3-propargyl | Full systematic name of the compound |
| Molecular Formula (Base AHPC) | C22H30N4O3S (base structure) | Base molecular formula for AHPC core [3] |
| Molecular Weight (Base AHPC) | 430.56 g/mol (base structure) | Approximate molecular weight of base structure [11] |
| CAS Number (Base AHPC) | 1448189-80-7 (base AHPC) | Chemical registry number for base compound [5] |
| Stereochemistry | (S,R,S) configuration | Specific stereochemical configuration [2] |
| Core Structure | Pyrrolidine-2-carboxamide with thiazole | Central binding motif for VHL E3 ligase [6] |
| Linker Component | Triethylene glycol (PEG3) | Flexible hydrophilic linker chain [12] |
| Functional Terminal | Propargyl group (alkyne) | Bioorthogonal reaction handle |
| Appearance | White to off-white solid | Physical appearance of compound [11] |
| Storage Conditions | 2-8°C, dry conditions | Recommended storage parameters [11] |
The binding affinity of (S,R,S)-AHPC derivatives for VHL typically ranges from nanomolar to low micromolar concentrations, indicating exceptionally strong protein-ligand interactions suitable for Proteolysis Targeting Chimera applications [2] [5]. Structure-activity relationship studies have demonstrated that modifications to the pyrrolidine stereochemistry dramatically reduce binding affinity, emphasizing the importance of the precise (S,R,S) configuration [4]. The compound's selectivity profile shows high specificity for VHL over other E3 ligases, which is attributed to the unique geometric requirements of the thiazole-benzyl recognition element [8].
The triethylene glycol linker component of (S,R,S)-AHPC-CO-PEG3-propargyl plays a pivotal role in enabling effective ternary complex formation between the target protein, the bifunctional molecule, and the VHL E3 ligase [13] [12]. Polyethylene glycol linkers with three ethylene oxide repeating units exhibit optimal properties for Proteolysis Targeting Chimera applications, balancing flexibility with structural constraints necessary for productive protein-protein interactions [14].
The PEG3 linker possesses the molecular formula C6H12O3 with a molecular weight of 132.16 grams per mole for the linker portion alone [12]. This chain length corresponds to approximately 12-15 Angstroms when fully extended, providing sufficient spatial separation between the VHL-binding domain and the propargyl functional group [15]. The linker contains 8-10 rotatable bonds, conferring high conformational flexibility that enables the molecule to adapt to various geometric constraints imposed by different protein-protein interaction interfaces [13] [15].
Molecular dynamics simulations have revealed that PEG3 linkers preferentially adopt gauche conformations around carbon-oxygen bonds while maintaining anti conformations around carbon-carbon bonds [15]. This conformational preference minimizes steric clashes and optimizes the energetics of ternary complex formation [16]. The flexibility index of PEG3 linkers rates as high compared to rigid alkyl chains, facilitating induced-fit binding mechanisms that are crucial for accommodating diverse target protein geometries [15].
| Parameter | Value | Function in Ternary Complex |
|---|---|---|
| Chemical Structure | -(CH2CH2O)3- | Provides structural connectivity [12] |
| Molecular Formula | C6H12O3 (linker portion) | Contributes to overall molecular weight [12] |
| Molecular Weight | 132.16 g/mol (linker portion) | Adds to total molecular mass [17] |
| Number of Ethylene Oxide Units | 3 units | Defines optimal spacing between binding domains [18] |
| Chain Length (Extended) | Approximately 12-15 Å | Spans distance between VHL and target protein [15] |
| Rotational Degrees of Freedom | 8-10 rotatable bonds | Enables conformational sampling for optimal geometry [13] |
| Hydrophilicity | High (LogP < 0) | Improves bioavailability and cellular uptake [12] |
| Conformational States | Multiple gauche and anti conformations | Allows adaptation to different protein orientations [15] |
| Solubility Enhancement | 5-10 fold increase in aqueous solubility | Reduces aggregation and improves formulation [12] |
| Flexibility Index | High flexibility score | Facilitates induced fit binding mechanisms [19] |
The hydrophilic nature of PEG3 linkers significantly enhances the aqueous solubility of the overall molecule, typically improving water solubility by 5-10 fold compared to hydrophobic linker alternatives [12]. This enhanced solubility translates to improved bioavailability and cellular uptake, critical factors for biological activity [14]. The polar ether oxygens in the PEG3 chain can participate in hydrogen bonding with water molecules, creating a favorable solvation environment that reduces intermolecular aggregation [12].
Computational modeling studies using Rosetta-based algorithms have demonstrated that PEG3 linkers provide optimal geometric constraints for ternary complex formation [20] [16]. The linker length allows for productive protein-protein interactions while avoiding steric clashes that could destabilize the complex [16]. Shorter linkers may introduce excessive strain, while longer linkers can reduce the effective concentration of binding partners, thereby diminishing the cooperativity essential for efficient target protein degradation [13].
The optimization of linker geometry involves balancing multiple competing factors including conformational entropy, steric hindrance, and electrostatic interactions [19]. PEG3 linkers represent a sweet spot in this optimization landscape, providing sufficient flexibility for conformational sampling while maintaining adequate structural constraint to promote ternary complex formation [15]. Enhanced molecular dynamics simulations have confirmed that PEG3-linked molecules can sample multiple binding modes, increasing the probability of achieving geometries conducive to ubiquitin transfer [21].
The propargyl functional group terminal to the PEG3 linker serves as a versatile bioorthogonal handle that enables selective chemical conjugation under mild conditions compatible with biological systems [22]. This terminal alkyne moiety, with the chemical formula C3H3, participates in copper-catalyzed azide-alkyne cycloaddition reactions that represent one of the most widely utilized click chemistry transformations in chemical biology [22] [23].
The propargyl group exhibits exceptional stability under physiological conditions while remaining highly reactive toward azide-containing molecules in the presence of copper catalysts [22]. The copper-catalyzed azide-alkyne cycloaddition mechanism involves the formation of a highly reactive copper acetylide complex through interaction of the catalyst with the terminal alkyne [24]. Subsequently, the azide moiety performs a nucleophilic attack on this complex, leading to the formation of a metallocyclic intermediate that rearranges to yield the final 1,4-substituted triazole product [22] [24].
The reaction kinetics of propargyl-azide cycloaddition are exceptionally favorable, with second-order rate constants typically ranging from 1 to 100 M⁻¹s⁻¹ depending on the specific reaction conditions and catalyst system employed [22]. This rapid reaction rate enables efficient conjugation even at low concentrations, making the transformation suitable for biological applications where high reagent concentrations may be cytotoxic [23].
| Chemical Feature | Description | Mechanistic Role |
|---|---|---|
| Functional Group | Terminal alkyne (-C≡C-H) | Provides click chemistry handle [22] |
| Chemical Formula | C3H3 (propargyl portion) | Contributes to molecular recognition |
| Reaction Type | Copper-catalyzed azide-alkyne cycloaddition | Enables copper-catalyzed cycloaddition [24] |
| Reaction Partners | Azide-containing molecules (R-N3) | Forms stable covalent bonds with azides [22] |
| Reaction Conditions | Copper(I) catalyst, aqueous or organic solvents | Requires mild reaction conditions [23] |
| Product Formation | 1,2,3-triazole linkage | Creates permanent triazole linkages [22] |
| Reaction Rate | Fast kinetics (k2 = 1-100 M⁻¹s⁻¹) | Allows rapid and selective conjugation |
| Biocompatibility | Bioorthogonal and non-toxic | Compatible with biological systems [23] |
| Stability | Stable under physiological conditions | Maintains structural integrity during storage [22] |
| Applications | Protein labeling, drug conjugation, surface modification | Enables diverse conjugation strategies [25] |
The bioorthogonal nature of the propargyl-azide reaction ensures that the cycloaddition proceeds without interfering with native biochemical processes [26] [23]. This selectivity is crucial for applications in living systems, where competing reactions with endogenous nucleophiles could compromise the efficiency and specificity of the conjugation process [25]. The reaction exhibits excellent functional group tolerance, proceeding efficiently in the presence of amino acids, nucleotides, and other biomolecules commonly encountered in biological environments [23].
The triazole product formed from propargyl-azide cycloaddition exhibits remarkable chemical stability, resisting hydrolysis, oxidation, and enzymatic degradation under physiological conditions [22]. This stability ensures that conjugated products maintain their structural integrity throughout the duration of biological experiments or therapeutic applications [25]. The triazole linkage also contributes favorably to the pharmacokinetic properties of conjugated molecules, often improving metabolic stability compared to more labile linking strategies [23].
Mechanistic studies using quantum mechanical methods have elucidated the detailed pathway of copper-catalyzed azide-alkyne cycloaddition, revealing that multinuclear copper intermediates may be involved in the catalytic cycle [24]. These computational investigations have informed the development of improved catalyst systems that operate efficiently under increasingly mild conditions, expanding the applicability of the reaction to sensitive biological targets [22].
Solid-phase synthesis has emerged as a powerful methodology for the efficient assembly of Proteolysis Targeting Chimera compounds, particularly those incorporating (S,R,S)-AHPC-CO-PEG3-propargyl as the E3 ligase ligand component [1] [2]. The backbone amide linked resin system provides a versatile platform for constructing complex degrader architectures with high throughput capabilities [2].
The implementation of solid-phase approaches offers significant advantages over traditional solution-phase synthesis methods. These include reduced purification steps, enhanced reaction efficiency through resin-bound intermediate isolation, and the ability to employ excess reagents without complex workup procedures [1] [3]. Recent developments have demonstrated the successful application of diverse organic transformations on solid support, enabling access to von Hippel-Lindau and inhibitor of apoptosis protein-targeting degraders [2].
| Synthesis Approach | Key Advantages | Typical Yields (%) | Reaction Conditions |
|---|---|---|---|
| Solid-phase synthesis on backbone amide linked resin | High throughput, diverse chemistry, resin-bound intermediates | 70-85 | Room temperature, dimethylformamide/dichloromethane, 12-24h |
| Solution-phase amide coupling | Flexible coupling conditions, commercial building blocks | 65-90 | Room temperature, diisopropylethylamine, N-hydroxysuccinimide esters |
| Click chemistry (CuAAC) | Quantitative yields, mild conditions, bioorthogonal | 85-95 | Copper(I), ascorbate, room temperature-40°C |
| Reductive amination | Direct amine formation, functional group tolerance | 50-80 | Picoline borane, dimethyl sulfoxide, room temperature |
| Nucleophilic aromatic substitution | Rapid library synthesis, heteroaryl incorporation | 60-85 | 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene base, 90°C, dimethyl sulfoxide |
The development of preloaded resin systems has significantly streamlined the synthesis of thalidomide-based Proteolysis Targeting Chimera compounds [4]. These specialized resins incorporate the E3 ligase binding moiety directly into the solid support matrix, allowing for rapid and efficient conjugation with protein-of-interest ligands. The approach eliminates multiple synthetic steps traditionally required for E3 ligand attachment, reducing overall synthesis time and improving reproducibility [4].
Advanced solid-phase methodologies have been extended to accommodate various E3 ligase ligand systems beyond cereblon-targeting compounds. The expansion to include von Hippel-Lindau and inhibitor of apoptosis protein ligands has broadened the applicability of solid-phase synthesis platforms [3] [5]. These developments have enabled the rapid generation of Proteolysis Targeting Chimera libraries with diverse E3 ligase recruitment capabilities.
Solid-phase synthesis platforms have proven particularly valuable for library generation and structure-activity relationship exploration [1] [3]. The methodology enables parallel synthesis of multiple compounds with systematic variation in linker length, composition, and attachment points. This approach has facilitated the identification of optimal degrader architectures through rapid screening of diverse molecular scaffolds [6].
Recent advances in solid-phase Proteolysis Targeting Chimera synthesis have incorporated azide intermediates with varying linker lengths to enable facile triazole, amide, and urea bond formation [1]. This strategy allows for the construction of degraders with different binding motifs while maintaining synthetic efficiency and product quality.
The copper-catalyzed azide-alkyne cycloaddition reaction represents a cornerstone methodology in Proteolysis Targeting Chimera synthesis, particularly for compounds incorporating (S,R,S)-AHPC-CO-PEG3-propargyl [8]. This transformation enables the efficient formation of 1,4-disubstituted triazole linkages with exceptional selectivity and near-quantitative yields under mild reaction conditions [8] [9].
The reaction mechanism involves the formation of a copper-acetylide intermediate through coordination of the terminal alkyne to copper(I), followed by azide coordination and subsequent cycloaddition to generate the triazole product [10]. The presence of stabilizing ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine or tris(3-hydroxypropyltriazolylmethyl)amine significantly enhances reaction rates and prevents copper oxidation [8] [10].
| Parameter | Optimal Conditions | Alternative Options |
|---|---|---|
| Copper source | Copper(II) sulfate pentahydrate + ascorbate | Copper(I) salts, copper wire |
| Reducing agent | Sodium ascorbate (5 equivalents) | Aminoguanidine, tris(2-carboxyethyl)phosphine |
| Ligand system | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine or tris(3-hydroxypropyltriazolylmethyl)amine (1 equivalent) | Tris-triazole ligands |
| Solvent system | Dimethyl sulfoxide/water (9:1) | Dimethylformamide, acetonitrile |
| Temperature | 25-40°C | Room temperature to 60°C |
| Reaction time | 2-24 hours | 0.5-48 hours |
| Catalyst loading | 10 mol% Copper(I) | 5-20 mol% |
The bioorthogonal nature of the copper-catalyzed azide-alkyne cycloaddition has made it particularly valuable for biological applications and complex molecule synthesis [10]. The reaction proceeds efficiently in aqueous environments and displays excellent functional group tolerance, making it ideal for late-stage functionalization of sensitive molecular scaffolds [11] [8].
In Proteolysis Targeting Chimera synthesis, the copper-catalyzed azide-alkyne cycloaddition enables convergent assembly strategies where separately synthesized azide and alkyne-containing fragments can be efficiently coupled [12]. This approach has been extensively employed for the construction of degraders targeting bromodomain-containing protein 4, where terminal alkyne linkers containing polyethylene glycol units are coupled with azide-functionalized protein-of-interest ligands [12].
Successful implementation of copper-catalyzed azide-alkyne cycloaddition in Proteolysis Targeting Chimera synthesis requires careful optimization of reaction parameters to achieve high conversion and minimize side reactions [8]. The choice of copper source and reducing agent system significantly impacts reaction efficiency, with the combination of copper(II) sulfate and sodium ascorbate providing optimal results for most substrates [8].
Ligand selection plays a crucial role in reaction success, particularly for sensitive substrates prone to oxidative degradation [8]. The use of aminoguanidine as an additive helps intercept deleterious ascorbate byproducts formed during the bioconjugation process, protecting sensitive functional groups from oxidative damage [11]. Dimethyl sulfoxide has proven to be an effective co-solvent for protecting against reactive oxygen species formation during the reaction [11].
Temperature control is essential for achieving optimal reaction outcomes, with most Proteolysis Targeting Chimera syntheses proceeding efficiently at room temperature to 40°C [13]. Higher temperatures may lead to increased side product formation and reduced selectivity, particularly for compounds containing thermally sensitive functional groups.
The characterization of branched Proteolysis Targeting Chimera architectures incorporating (S,R,S)-AHPC-CO-PEG3-propargyl presents unique analytical challenges due to their complex molecular structures and high molecular weights [14] [15]. Conventional analytical techniques require significant modification and optimization to accommodate the unique properties of these degrader molecules.
Liquid chromatography-mass spectrometry analysis represents the primary analytical approach for Proteolysis Targeting Chimera characterization, but requires careful optimization to prevent in-source fragmentation of the fragile linker components [16]. The high molecular weights of these compounds, typically around 1000 daltons, can lead to signal dispersion through multi-charged ion formation, potentially reducing analytical sensitivity [16].
| Analytical Method | Application | Typical Purity (%) | Key Challenges |
|---|---|---|---|
| High-performance liquid chromatography purification | Final compound purification | >95 | Complex branched architectures |
| Liquid chromatography-mass spectrometry/mass spectrometry analysis | Purity assessment, quantification | Analytical grade | In-source fragmentation of linkers |
| Nuclear magnetic resonance spectroscopy | Structure confirmation, conformational analysis | Structure confirmation | Signal overlap in complex molecules |
| Mass spectrometry fragmentation | Structural characterization, degradation studies | Fragmentation mapping | Multiple charge states, ion suppression |
| Preparative chromatography | Large scale purification | 85-95 | Low yields for branched structures |
Advanced mass spectrometric techniques have been developed specifically for the structural characterization of Proteolysis Targeting Chimera compounds [14] [15]. These methods employ diverse cation adduction strategies using sodium, lithium, and silver ions to enhance fragmentation coverage and provide detailed structural information [14].
The fragmentation behavior of Proteolysis Targeting Chimera molecules reveals characteristic bond cleavage patterns that are influenced by both charge-directed and charge-remote processes [14]. Lithium cationization has proven particularly effective for positive-mode analysis, facilitating comprehensive structural coverage, while negative polarity mode often provides richer fragmentation information [14].
Multiple charge states are commonly observed in electrospray ionization mass spectrometry analysis of Proteolysis Targeting Chimera compounds, with doubly charged species often revealing fewer structural moieties compared to singly charged ions due to charge-related fragmentation differences [14]. Silver adduct formation has been shown to provide enhanced structural details through promotion of both charge-directed and charge-remote fragmentation pathways [14].
The characterization of Proteolysis Targeting Chimera compounds must account for their inherent conformational flexibility and molecular chameleonicity properties [17] [18]. These molecules demonstrate the ability to adapt their conformational states to different environmental conditions, significantly impacting their physicochemical and biological properties [17].
Nuclear magnetic resonance spectroscopy has emerged as a critical tool for understanding the conformational behavior of Proteolysis Targeting Chimera compounds in different solvent environments [17] [18]. Studies have revealed that these molecules can adopt dramatically different conformational states depending on solvent polarity, with more extended conformations observed in polar environments and folded states predominating in nonpolar conditions [18].
The conformational sampling of Proteolysis Targeting Chimera compounds involves simultaneous variation of multiple molecular properties including radius of gyration, three-dimensional polar surface area, and intramolecular hydrogen bonding patterns [17]. These conformational changes are essential for understanding cell permeability and biological activity, as the ability to adopt compact conformations in membrane-like environments facilitates passive cellular uptake [18].
Chromatographic methods using nonpolar polymeric stationary phases have been developed to monitor the chameleonicity of Proteolysis Targeting Chimera compounds [17]. These techniques reveal the propensity of degrader molecules to display conformations with altered polarity characteristics in different environments, providing valuable insights into their permeability and bioavailability properties [17].